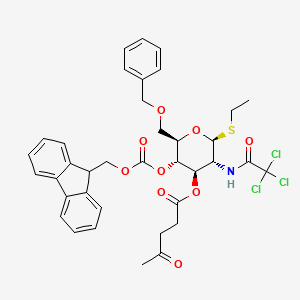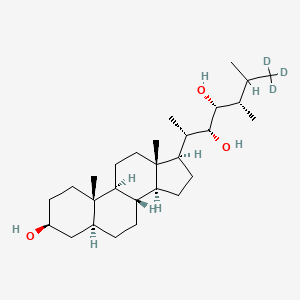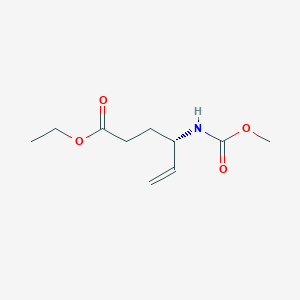![molecular formula C8H17N3O2 B13438288 (Z)-N'-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B13438288.png)
(Z)-N'-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide is a complex organic compound that features a pyrrolidine ring, a hydroxy group, and a methoxymethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide typically involves the formation of the pyrrolidine ring followed by the introduction of the hydroxy and methoxymethyl groups. One common method involves the reaction of a suitable pyrrolidine precursor with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group. The hydroxy group can be introduced via a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The imidamide moiety can be reduced to form an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N’-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, (Z)-N’-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.
Mécanisme D'action
The mechanism of action of (Z)-N’-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the methoxymethyl group can enhance the compound’s binding affinity through hydrophobic interactions. The pyrrolidine ring provides structural rigidity, allowing for precise positioning of the functional groups within the active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple cyclic secondary amine with a similar ring structure.
N-methylpyrrolidine: A derivative of pyrrolidine with a methyl group attached to the nitrogen atom.
N-hydroxyethylpyrrolidine: A pyrrolidine derivative with a hydroxyethyl group.
Uniqueness
(Z)-N’-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide is unique due to the presence of both a hydroxy group and a methoxymethyl group on the pyrrolidine ring. This combination of functional groups provides a distinct set of chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H17N3O2 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
N'-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C8H17N3O2/c1-13-6-7-2-3-11(4-7)5-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10) |
Clé InChI |
HKEJBNARKLMWKU-UHFFFAOYSA-N |
SMILES isomérique |
COCC1CCN(C1)C/C(=N/O)/N |
SMILES canonique |
COCC1CCN(C1)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-[(Z)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] hydrogen sulfate](/img/structure/B13438209.png)
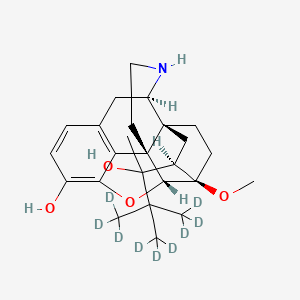
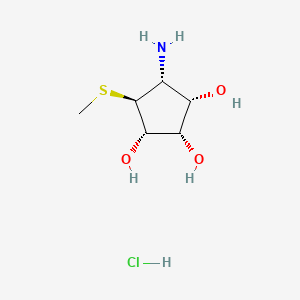
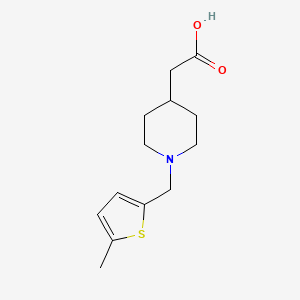
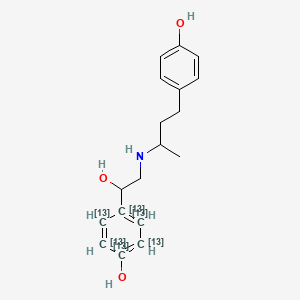
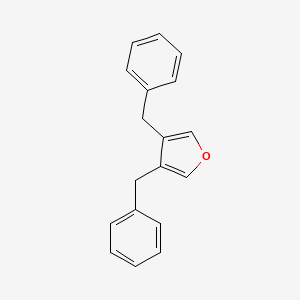
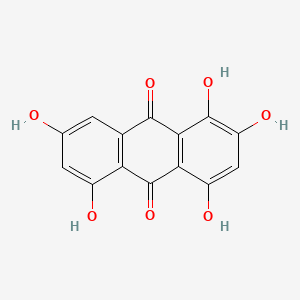
![(3S,8R,9S,10R,13S,14S)-17-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13438242.png)
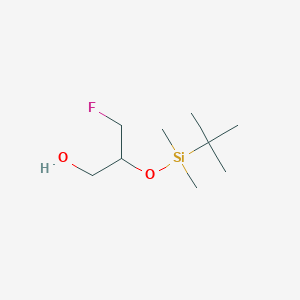
![2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide](/img/structure/B13438266.png)
